Cas no 5977-10-6 (2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid)

5977-10-6 structure
Productnaam:2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid
2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- fencibutirol
- Fencibutirol [USAN:INN]; Fencibutirol; (+-)-alpha-Ethyl-1-hydroxy-4-phenylcyclohexaneacetic acid; 4-10-00-01088 (Beilstein Handbook Reference); Acido alpha-(1-idrossi-4-fenilcicloesil)buttirico; Acido alpha-(1-idrossi-4-fenilcicloesil)buttirico [Italian]; BRN 2123428; Fencibutirolo; Fencibutirolo [Italian]; Fencibutirolum; Fencibutirolum [INN-Latin]; MG 4833; UNII-H2V165956A; Verecolene; Cyclohexaneacetic acid, alpha-ethyl-1-hydroxy-4-p
- Verecolene
- Fencibutirolo [Italian]
- Fencibutirol [USAN:INN]
- Fencibutirolum [INN-Latin]
- MG 4833
- (+-)-alpha-Ethyl-1-hydroxy-4-phenylcyclohexaneacetic acid
- Acido alpha-(1-idrossi-4-fenilcicloesil)buttirico [Italian]
- Cyclohexaneacetic acid, alpha-ethyl-1-hydroxy-4-phenyl-, (+-)-
- Fencibutirolo
- Fencibutirolum
- Verecolene (TN)
- Fencibutirol (USAN/INN)
- 2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid
- A
-
- Inchi: 1S/C16H22O3/c1-2-14(15(17)18)16(19)10-8-13(9-11-16)12-6-4-3-5-7-12/h3-7,13-14,19H,2,8-11H2,1H3,(H,17,18)
- InChI-sleutel: HPLFQKUIHGZHPH-UHFFFAOYSA-N
- LACHT: OC1(C(C(=O)O)CC)CCC(C2C=CC=CC=2)CC1
- BRN: 2123428
Berekende eigenschappen
- Exacte massa: 262.157
- Monoisotopische massa: 262.157
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 4
- Complexiteit: 299
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 57.5
Experimentele eigenschappen
- Dichtheid: 1.144
- Smeltpunt: 157°
- Kookpunt: 439°C at 760 mmHg
- Vlampunt: 233.4°C
- Brekindex: 1.555
2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1270280-5.0g |
2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid |
5977-10-6 | 95% | 5g |
$2692.0 | 2023-06-08 | |
Aaron | AR00EWEJ-5g |
fencibutirol |
5977-10-6 | 95% | 5g |
$3727.00 | 2023-12-13 | |
Enamine | EN300-1270280-10000mg |
2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid |
5977-10-6 | 95.0% | 10000mg |
$3992.0 | 2023-10-02 | |
Enamine | EN300-1270280-2.5g |
2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid |
5977-10-6 | 95% | 2.5g |
$1819.0 | 2023-06-08 | |
Aaron | AR00EWEJ-10g |
fencibutirol |
5977-10-6 | 95% | 10g |
$5514.00 | 2023-12-13 | |
Enamine | EN300-1270280-1.0g |
2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid |
5977-10-6 | 95% | 1g |
$928.0 | 2023-06-08 | |
Aaron | AR00EWEJ-50mg |
fencibutirol |
5977-10-6 | 95% | 50mg |
$322.00 | 2025-01-24 | |
Enamine | EN300-1270280-100mg |
2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid |
5977-10-6 | 95.0% | 100mg |
$322.0 | 2023-10-02 | |
Aaron | AR00EWEJ-100mg |
fencibutirol |
5977-10-6 | 95% | 100mg |
$468.00 | 2025-01-24 | |
A2B Chem LLC | AG94079-100mg |
fencibutirol |
5977-10-6 | 95% | 100mg |
$374.00 | 2024-04-19 |
2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid Gerelateerde literatuur
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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